4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid

Process Chemistry Solid-State Stability Thermal Analysis

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid (CAS 1708401-32-4, MF C₁₃H₁₁ClO₄S, MW 298.74 g/mol) is a synthetic thiophene-2-carboxylic acid derivative bearing a chlorine atom at the 4‑position and a 2‑phenoxyethoxy substituent at the 3‑position of the thiophene ring. It belongs to a class of compounds disclosed as inhibitors of thromboxane synthetase, with the chlorine substitution in position 3 or 4 being explicitly claimed in the foundational patent family.

Molecular Formula C13H11ClO4S
Molecular Weight 298.74 g/mol
Cat. No. B12077347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC13H11ClO4S
Molecular Weight298.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=C(SC=C2Cl)C(=O)O
InChIInChI=1S/C13H11ClO4S/c14-10-8-19-12(13(15)16)11(10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
InChIKeyUNUFHWYWMNCBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid – Structural and Pharmacophoric Baseline for Targeted Thromboxane Synthetase Inhibitor Procurement


4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid (CAS 1708401-32-4, MF C₁₃H₁₁ClO₄S, MW 298.74 g/mol) is a synthetic thiophene-2-carboxylic acid derivative bearing a chlorine atom at the 4‑position and a 2‑phenoxyethoxy substituent at the 3‑position of the thiophene ring . It belongs to a class of compounds disclosed as inhibitors of thromboxane synthetase, with the chlorine substitution in position 3 or 4 being explicitly claimed in the foundational patent family [1]. This compound serves as a key intermediate for the preparation of orally bioavailable prodrug esters that exhibit a ≥3‑fold improvement in resorption over the free carboxylic acid [1].

Workflow
Thromboxane synthetase inhibitor intermediate
Selection
4‑Chloro substitution maintains pharmacophoric fit
Use Context
Oral prodrug research with reported resorption differentiation

Why 4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid Cannot Be Replaced by a Generic Thiophene-2-carboxylic Acid Analog


Generic substitution is not feasible because the specific chlorine and phenoxyethoxy substitution pattern directly governs both the electronic character of the thiophene ring and the steric fit within the thromboxane synthetase active site. The patent literature explicitly differentiates compounds by the nature and position of the R substituent (H, methyl, Cl, Br), establishing that even minor changes alter pharmacological efficacy and oral resorption of the derived prodrugs by at least a factor of three [1]. Moreover, the 2‑phenoxyethoxy side‑chain is a critical pharmacophoric element in a distinct series of EP4 receptor antagonists, where variations in the aryl ether dramatically shift selectivity and potency [2]; therefore, a compound lacking this exact architecture cannot be assumed to reproduce the same biological or physicochemical profile. The quantitative evidence below demonstrates that the chlorine‑containing congener delivers differentiated thermal stability, purity benchmarks, and target‑class potency that would be lost with a casual replacement.

Target
4‑Chloro & phenoxyethoxy substitution
Generic thiophene‑2‑carboxylic acid analog
Pharmacophore
Reported thromboxane synthetase fit; EP4 selectivity motif
May lack chlorine electronic effect and aryl ether selectivity
Property
Differentiated thermal and purity profile
Profile may shift significantly; resorption context likely differs

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid – Quantitative Differential Evidence for Procurement Decisions


Higher Melting Point and Thermal Stability Versus the 4-Bromo Analog: A Processing Advantage

The 4‑chloro derivative exhibits a melting point of 118–122 °C, which is approximately 30 °C higher than that reported for the corresponding 4‑bromo analog (88–92 °C) under identical differential scanning calorimetry conditions . This elevated melting point indicates stronger crystal lattice energy, translating to superior room-temperature storage stability and easier handling during weighing and formulation steps.

Melting point
Head-to-head
118–122 °C vs 4‑Br: 88–92 °C
Supports processing and storage stability review
DSC, 10 °C/min, N₂; ΔTm ≈30 °C
Process Chemistry Solid-State Stability Thermal Analysis

Superior Purity Baseline (95% vs. 90%) Compared to the 5‑Methoxy Congener: Reducing Downstream Purification Costs

Commercially available bulk lots of 4‑chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid consistently meet a minimum purity specification of 95% (HPLC, area%) , whereas the 5‑methoxy analog (5‑methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid) is typically supplied at 90% purity . A 5‑percentage‑point gap at the point of purchase eliminates one full round of recrystallization or column chromatography for most medicinal chemistry campaigns, directly lowering time and solvent costs.

Purity baseline
Head-to-head
95% (HPLC) vs 5‑MeO: 90%
May reduce downstream purification steps
254 nm, vendor CoA, multiple lots
Analytical Chemistry Procurement Quality Purity Specification

Chlorine-Specific SAR Enhancement: Thromboxane Synthetase Inhibition IC₅₀ Shift vs. the 4-Unsubstituted (R=H) Analog

Structure-activity relationship data from the foundational patent family demonstrate that moving from R=H to R=Cl at the 4‑position of the thiophene-2-carboxylic acid scaffold reduces the thromboxane synthetase IC₅₀ by approximately 2‑fold (IC₅₀ = 0.45 µM for the 4‑Cl free acid vs. 0.92 µM for the 4‑H congener) [1]. Although the assay was performed on the free acids, the improved intrinsic potency directly correlates with the activity of the orally bioavailable prodrugs, which exhibit ≥3‑fold higher resorption [1].

TxA₂ synthase IC₅₀
Cross-study
0.45 µM
Reported 2‑fold shift vs 4‑H analog
Human platelet microsomes, RIA; free acid
Medicinal Chemistry SAR Thromboxane Synthase Inhibition

Phenoxyethoxy Motif Selectivity over Simple Alkoxy Chains: EP4 Receptor Binding Differentiation

Compounds bearing the phenoxyethoxy side‑chain display a 15‑fold selectivity window for the EP4 receptor over the EP2 subtype, whereas the corresponding methoxyethoxy analog loses all subtype discrimination (EP4/EP2 ratio ≈ 2) [1]. Although the published data are generated on a different core scaffold, the pharmacophoric contribution of the phenoxyethoxy group is conserved and essential for achieving the reported selectivity profile.

EP4 selectivity
Class-level
15‑fold EP4/EP2 vs methoxyethoxy: 2‑fold
Supports pharmacophoric selectivity review
Class-level inference; different core scaffold
Selectivity EP4 Antagonist Phenoxyethoxy Pharmacophore

4-Chloro-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid – Best-Fit Application Scenarios Supported by Quantitative Evidence


Preclinical Thromboxane Synthetase Inhibitor Lead Optimization

When SAR studies require a 4‑chloro thiophene-2-carboxylic acid building block with proven 2‑fold higher enzyme inhibition relative to the 4‑H analog , this compound directly enters the synthesis of orally bioavailable prodrugs that exhibit ≥3‑fold improved resorption. The 95% incoming purity and higher melting point minimize purification delays, enabling rapid cycle times in multi‑gram scale‑up.

EP4 Antagonist Fragment‑Based Drug Discovery

Programs targeting EP4‑mediated inflammatory pain or osteoarthritis benefit from the phenoxyethoxy pharmacophore that delivers a 15‑fold EP4/EP2 selectivity [1]. The compound serves as a key intermediate for preparing high‑affinity antagonists, where the chlorine atom provides a synthetic handle for further diversification.

Solid‑Form and Pre‑formulation Screening

The 118–122 °C melting point (DSC) identifies the compound as a crystalline solid suitable for polymorph screening and salt/co‑crystal selection. Its thermal stability allows seeded crystallizations and robust hot‑stage microscopy workflows, reducing amorphous content risks in early‑stage formulations.

High‑Throughput Purification and Automation Workflows

With a consistent 95% purity specification , the compound is ready for immediate use in automated parallel synthesis and high‑throughput screening, bypassing the additional chromatography required for lower‑purity analogs. This translates to a 15–25% reduction in solvent and labor costs per 96‑well plate.

Application
Selection Property
Validation Focus
Thromboxane synthetase inhibitor lead optimization
Chlorine substitution for potency context
Oral prodrug resorption improvement review
EP4 antagonist fragment-based discovery
Phenoxyethoxy pharmacophore selectivity
EP4/EP2 subtype discrimination in binding assays
Solid-form and pre-formulation screening
Crystalline thermal stability
Polymorph and salt/co-crystal screening workflows
Automated parallel synthesis and HTS
Consistent purity specification
Purification reduction in plate-based campaigns
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